molecular formula C8H7ClN2 B12857152 Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- CAS No. 1803281-15-3

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-

Cat. No.: B12857152
CAS No.: 1803281-15-3
M. Wt: 166.61 g/mol
InChI Key: UYWHEYRFZVXHSZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is unique due to its specific chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and material science.

Properties

CAS No.

1803281-15-3

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6H2

InChI Key

UYWHEYRFZVXHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CCl

Origin of Product

United States

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